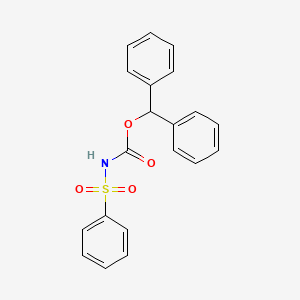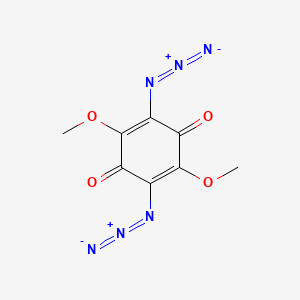![molecular formula C14H14N4O5S B13997586 4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid CAS No. 40266-03-3](/img/structure/B13997586.png)
4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidin-2-ylsulfamoyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a propanoic acid moiety. Its intricate structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidin-2-ylsulfamoyl intermediate, which is then coupled with a phenyl ring through a sulfonamide linkage. The resulting compound is further reacted with a carbamoyl chloride derivative to introduce the carbamoyl group. Finally, the propanoic acid moiety is introduced through a carboxylation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidin-2-ylsulfamoyl group is particularly important for its binding affinity, while the carbamoyl and propanoic acid moieties contribute to its overall stability and solubility .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]butanoic acid
- 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]butanoic acid
- 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]pentanoic acid
Uniqueness
3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a balanced profile of stability, solubility, and biological activity, making it a versatile tool in various research applications .
Propiedades
Número CAS |
40266-03-3 |
|---|---|
Fórmula molecular |
C14H14N4O5S |
Peso molecular |
350.35 g/mol |
Nombre IUPAC |
4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]butanoic acid |
InChI |
InChI=1S/C14H14N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-5,8-9H,6-7H2,(H,17,19)(H,20,21)(H,15,16,18) |
Clave InChI |
YSWMPGMFKSDCDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)







